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Compound of Interest

2-(Chloromethyl)-5-
Compound Name:
fluorothiophene

Cat. No.: B8020142

An In-depth Technical Guide to 2-
(Chloromethyl)-5-fluorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and reactivity of 2-(Chloromethyl)-5-fluorothiophene. The
information is intended to support research and development activities in medicinal chemistry,
agrochemicals, and material science.

Molecular Structure and Identification

2-(Chloromethyl)-5-fluorothiophene is a substituted thiophene, which is a five-membered
aromatic ring containing a sulfur atom.[1] The thiophene ring is substituted at the 2-position
with a chloromethyl group (-CH2ClI) and at the 5-position with a fluorine atom (-F).[1] This
substitution pattern imparts specific chemical and physical properties to the molecule.[1]

The structure of 2-(Chloromethyl)-5-fluorothiophene can be unambiguously represented by
its SMILES (Simplified Molecular-Input Line-Entry System) notation.

Table 1: Molecular Identifiers for 2-(Chloromethyl)-5-fluorothiophene
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Identifier Value

IUPAC Name 2-(chloromethyl)-5-fluorothiophene
Molecular Formula CsHaCIFS

SMILES Notation FC1=CC=C(CClhs1

Physicochemical Properties

The physicochemical properties of 2-(Chloromethyl)-5-fluorothiophene are summarized in
the table below. These properties are crucial for designing reaction conditions, purification
procedures, and for understanding the compound's behavior in various chemical and biological
systems.

Table 2: Physicochemical Data for 2-(Chloromethyl)-5-fluorothiophene

Property Value Source
Molecular Weight 150.60 g/mol [1]
Boiling Point 122-127°C (at 16 Torr) [1]
Density 1.50 g/cm3 [1]

Slightly soluble in water;
Solubility readily soluble in chloroform [1]

and methanol.

Topological Polar Surface Area

0 Az [1]
(TPSA)

Number of Rotatable Bonds 1 [1]

Reactivity and Potential Applications

The reactivity of 2-(Chloromethyl)-5-fluorothiophene is primarily dictated by the chloromethyl
group, which is a good leaving group and thus susceptible to nucleophilic substitution. The
fluorinated thiophene core also influences the molecule's electronic properties and reactivity.
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e Nucleophilic Substitution: The chloromethyl group serves as a primary site for nucleophilic
attack, allowing for the synthesis of a variety of derivatives such as thioethers and amines.
For instance, it can react with sodium ethoxide to yield 2-(ethoxymethyl)-5-fluorothiophene.

[1]

o Cross-Coupling Reactions: The molecule can participate in palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura coupling, with aryl boronic acids. This
enables the introduction of various aromatic groups at the chloromethyl position, which is a

valuable strategy in drug discovery.[1]

These reactive properties make 2-(Chloromethyl)-5-fluorothiophene a potentially useful
building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Reactivity of 2-(Chloromethyl)-5-fluorothiophene

( )

+ Nucleophile (e.g., RO~, R2NH) + Aryl Boronic Acid, Pd catalyst

Nucleophilic Substitution

Cross-Coupling (e.g., Suzuki)

Click to download full resolution via product page
Reactivity of 2-(Chloromethyl)-5-fluorothiophene.

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-(Chloromethyl)-5-
fluorothiophene is not readily available in peer-reviewed literature. However, a plausible
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synthetic route would involve the chloromethylation of 2-fluorothiophene. As a reference, a
general procedure for the chloromethylation of the parent compound, thiophene, is provided
below. It should be noted that the reaction conditions may require optimization for the
fluorinated analogue due to differences in reactivity.

Reference Experimental Protocol: Chloromethylation of Thiophene

This protocol is for the synthesis of 2-(chloromethyl)thiophene and is provided as a reference
for a related transformation.

Materials:

e Thiophene

o Concentrated hydrochloric acid

o Paraformaldehyde or 37% formaldehyde solution
» Hydrogen chloride gas

e Anhydrous calcium chloride

o Ether or other suitable organic solvent

» Saturated sodium bicarbonate solution
Procedure:

 In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, and cooled in an ice-
salt bath, combine thiophene and concentrated hydrochloric acid.

» With vigorous stirring, pass a steady stream of hydrogen chloride gas into the mixture while
maintaining a low temperature (typically below 5°C).

e Slowly add a formaldehyde solution or paraformaldehyde to the reaction mixture, ensuring
the temperature remains low. The addition may take several hours.

 After the addition is complete, continue stirring for a specified period.
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o Extract the reaction mixture with an organic solvent like ether.

o Combine the organic extracts and wash them sequentially with water and a saturated
sodium bicarbonate solution.

» Dry the organic layer over an anhydrous drying agent, such as calcium chloride.
» Remove the solvent by distillation.
 Purify the crude product by vacuum distillation.

Caution: Chloromethylthiophenes are lachrymatory and potentially unstable. All procedures
should be carried out in a well-ventilated fume hood with appropriate personal protective
equipment.
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General Workflow for Synthesis and Purification
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General workflow for thiophene chloromethylation.
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Spectral Data

Experimental spectral data (*H NMR, 13C NMR, IR, Mass Spectrometry) for 2-
(Chloromethyl)-5-fluorothiophene are not readily available in the public domain. For
structural confirmation and purity assessment of a synthesized sample, it would be necessary
to acquire and interpret these spectra.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways
involving 2-(Chloromethyl)-5-fluorothiophene. As a reactive chemical intermediate, it is not
typically studied for its biological signaling properties.

Conclusion

2-(Chloromethyl)-5-fluorothiophene is a halogenated thiophene derivative with potential as a
versatile building block in organic synthesis. Its key features include a reactive chloromethyl
group amenable to nucleophilic substitution and cross-coupling reactions. While detailed
synthetic protocols and spectral data are not widely published, its structural similarity to other
chloromethylated thiophenes provides a basis for its synthesis and predicts its chemical
behavior. Further research into the synthesis and reactivity of this compound could open new
avenues for the development of novel pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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